

PLX51107 off-target effects on CBP/p300

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Compound of Interest

Compound Name: PLX51107

Cat. No.: B610136

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PLX51107 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **PLX51107**, with a specific focus on its off-target effects on the bromodomains of CREB-binding protein (CBP) and the E1A-associated protein p300.

Frequently Asked Questions (FAQs)

Q1: What is **PLX51107** and what is its primary mechanism of action?

A1: **PLX51107** is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. Its primary mechanism involves binding to the acetylated lysine recognition motifs within the bromodomains of these BET proteins. This action prevents the recruitment of transcriptional machinery to chromatin, thereby disrupting the expression of key growth-promoting genes and oncogenes, such as c-MYC, which can lead to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the known off-target effects of **PLX51107**?

A2: The most significant documented off-target interactions for **PLX51107** are with the bromodomains of the transcriptional coactivators CBP and p300. While its affinity for these proteins is lower than for its primary BET targets, it is substantial enough to potentially elicit biological effects, especially at higher concentrations.

Q3: How does the binding affinity of **PLX51107** for CBP/p300 compare to its primary BET targets?

A3: **PLX51107** binds to the bromodomains of BET proteins with high affinity, typically in the low nanomolar range. In contrast, its interaction with the bromodomains of CBP and p300 is weaker, with a dissociation constant (K_d) reported to be in the 100 nM range. This represents a significant selectivity window, but the off-target activity may become relevant in cellular experiments depending on the concentration of the compound used.

Q4: My experimental results are not consistent with pure BET inhibition. Could this be due to the off-target effects on CBP/p300?

A4: Yes, it is possible. While both BET proteins and CBP/p300 are involved in transcriptional regulation, they have distinct and overlapping functions. Inhibition of CBP/p300 has been shown to suppress the IRF4/MYC transcriptional network, which is critical in certain hematological malignancies like multiple myeloma. If your results include changes in pathways regulated specifically by CBP/p300 or a phenotype that cannot be fully rescued by c-MYC overexpression alone, you may be observing the consequences of off-target inhibition.

Quantitative Data: **PLX51107** Binding Affinities

The following table summarizes the dissociation constants (K_d) of **PLX51107** for its primary BET targets and its key off-targets, CBP/p300.

Target Protein	Bromodomain	Dissociation Constant (Kd)	Reference
BET Family			
BRD2	BD1	1.6 nM	
BD2	5.9 nM		
BRD3	BD1	2.1 nM	
BD2	6.2 nM		
BRD4	BD1	1.7 nM	
BD2	6.1 nM		
BRDT	BD1	5.0 nM	
BD2	120 nM		
Off-Targets			
CBP	Bromodomain	~100 nM range	
EP300 (p300)	Bromodomain	~100 nM range	

Troubleshooting Guide

Issue: Unexpected Phenotype or Gene Expression Profile

You observe a cellular phenotype (e.g., differentiation, specific cell cycle arrest phase) or a gene expression signature that differs from well-characterized BET inhibitors.

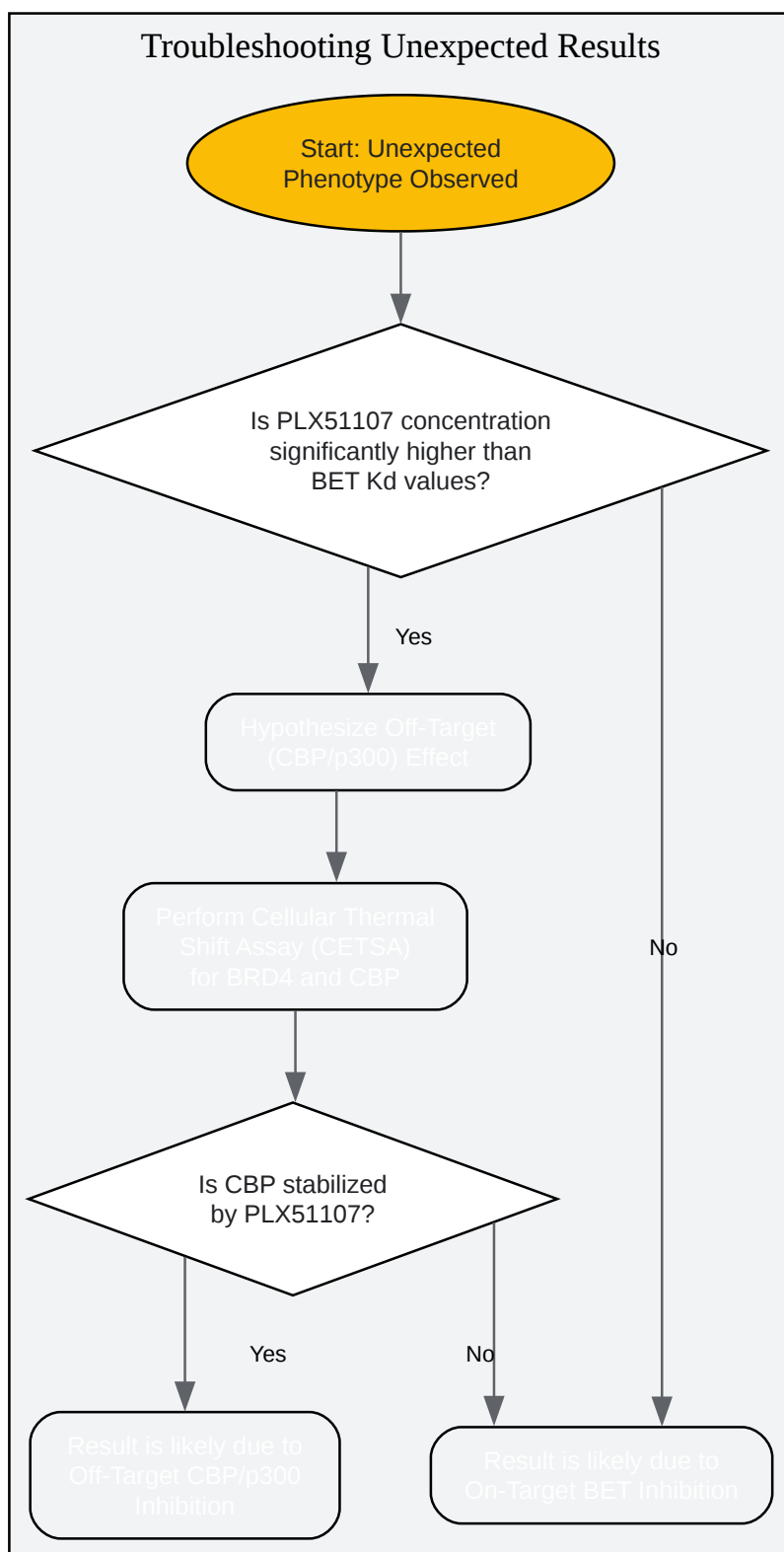
- Possible Cause: The observed effects may be a composite of inhibiting both BET proteins and CBP/p300. CBP/p300 inhibition can uniquely affect cellular processes like hematopoietic differentiation and the IRF4 signaling axis.
- Troubleshooting Steps:
 - Concentration Titration: Perform a dose-response curve for **PLX51107**. Off-target effects on CBP/p300 are more likely to appear at higher concentrations due to the lower binding

affinity.

- Use a Control Compound: Compare the effects of **PLX51107** with a more selective CBP/p300 bromodomain inhibitor (e.g., I-CBP112) and another potent BET inhibitor with a different chemical scaffold. This can help dissect which effects are attributable to which target.
- Validate Target Engagement: Confirm that **PLX51107** is engaging both BRD4 and CBP/p300 in your cellular model using a method like the Cellular Thermal Shift Assay (CETSA). See the protocol below.

Issue: How can I experimentally validate that **PLX51107** is engaging CBP/p300 in my cells?

To confirm that **PLX51107** is physically interacting with CBP/p300 in your experimental system, a Cellular Thermal Shift Assay (CETSA) is a highly effective method. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.



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Troubleshooting flowchart for unexpected experimental results.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow to assess the thermal stabilization of BRD4 (on-target) and CBP (off-target) by **PLX51107** in intact cells.

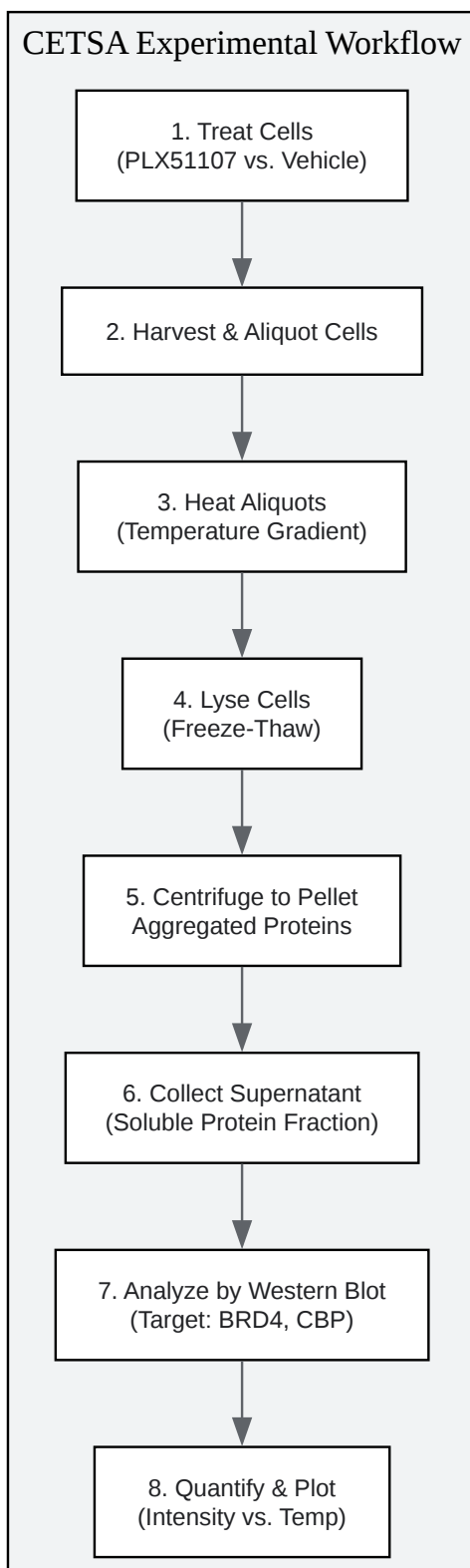
Materials:

- Cell culture medium, PBS, trypsin (if applicable)
- **PLX51107** and vehicle control (e.g., DMSO)
- Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
- PCR tubes or plate
- Thermal cycler
- Centrifuge capable of $>15,000 \times g$
- Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)
- Primary antibodies specific for BRD4, CBP, and a loading control (e.g., GAPDH, Tubulin)
- Secondary antibodies (HRP-conjugated) and chemiluminescent substrate

Methodology:

- Cell Treatment:
 - Plate cells and grow to ~80% confluency.
 - Treat cells with the desired concentration of **PLX51107** or vehicle (DMSO) for a sufficient time to allow cell penetration (e.g., 1-3 hours).
- Heating Step:

- Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot from each treatment group at room temperature as the non-heated control.
- Cell Lysis and Separation:
 - Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
 - Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
- Analysis:
 - Carefully collect the supernatant, which contains the soluble protein fraction.
 - Measure the total protein concentration of the non-heated samples to ensure equal loading.
 - Analyze the soluble protein fractions by Western Blotting. Probe separate blots for your on-target (BRD4), off-target (CBP), and a loading control.
- Interpretation:
 - In the vehicle-treated samples, the amount of soluble BRD4 and CBP will decrease as the temperature increases.
 - In the **PLX51107**-treated samples, a stabilized protein will remain in the soluble fraction at higher temperatures compared to the vehicle control.
 - Plotting the band intensity versus temperature will generate a "melting curve." A rightward shift in this curve for BRD4 and/or CBP in the presence of **PLX51107** indicates direct target engagement.



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Workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Visualization

The diagram below illustrates the dual inhibitory action of **PLX51107**. It primarily targets BET proteins to suppress transcription, but at sufficient concentrations, it can also inhibit CBP/p300, impacting a partially overlapping set of genes.

PLX51107 inhibits both BET and CBP/p300 pathways.

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